molecular formula C17H35NO7 B10778493 N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

Cat. No.: B10778493
M. Wt: 365.5 g/mol
InChI Key: REPLXGVUTGZQCG-JHNDHUHGSA-N
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Description

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nonanamide backbone with a hydroxyethyl group and a pentahydroxyhexyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide typically involves the following steps:

    Starting Materials: The synthesis begins with nonanoic acid, which is converted to nonanoyl chloride using thionyl chloride.

    Amidation Reaction: Nonanoyl chloride is then reacted with 2-aminoethanol to form N-(2-hydroxyethyl)nonanamide.

    Glycosylation: The final step involves the glycosylation of N-(2-hydroxyethyl)nonanamide with a protected form of D-glucose, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Tosyl chloride (TsCl) can be used to convert hydroxy groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)nonanamide: Lacks the pentahydroxyhexyl group, making it less hydrophilic.

    N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)octanamide: Similar structure but with an octanamide backbone.

Uniqueness

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is unique due to its combination of a long-chain amide with a highly functionalized sugar moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H35NO7

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

InChI

InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14-,16+,17+/m1/s1

InChI Key

REPLXGVUTGZQCG-JHNDHUHGSA-N

Isomeric SMILES

CCCCCCCCC(=O)N(CCO)C[C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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